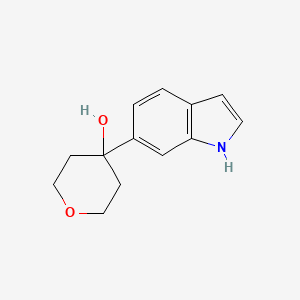

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Description

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a heterocyclic compound featuring a tetrahydropyran ring fused with an indole moiety at the 6-position. The hydroxyl group at the 4-position of the tetrahydropyran ring enhances its polarity and hydrogen-bonding capacity, making it a candidate for biological applications. This compound shares structural similarities with indole-based pharmaceuticals, particularly in its ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking interactions .

Evidence from indole derivatives highlights the significance of the hydroxyl group in modulating biological activity.

Properties

IUPAC Name |

4-(1H-indol-6-yl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKRJXVGUXPGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC3=C(C=C2)C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654175 | |

| Record name | 4-(1H-Indol-6-yl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-47-2 | |

| Record name | Tetrahydro-4-(1H-indol-6-yl)-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indol-6-yl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Indole Functionalization

The indole core is often prepared or modified to introduce reactive substituents at the 6-position. Literature reports starting from 4,5,6,7-tetrahydroindol-4-one analogs, which provide a valuable platform for further elaboration due to their pyrrole and ketone functionalities.

Formation of the Tetrahydropyran Ring

One effective approach involves the reaction of a suitable precursor with 3,4-dihydro-2H-pyran under acid catalysis to form the tetrahydropyran ring. For example, the addition of 3,4-dihydro-2H-pyran to an indole derivative in dichloromethane with p-toluenesulfonic acid catalysis yields a tetrahydropyran intermediate.

Reduction to Tetrahydro-pyran-4-ol

The tetrahydropyran intermediate is then subjected to reduction, commonly using lithium aluminum hydride (LiAlH4), to convert the ketone or other oxidized functionalities to the corresponding alcohol, yielding the tetrahydro-pyran-4-ol structure.

- Conditions: THF solvent, low temperature (0 °C) initially, then heating at 70 °C until completion.

- Quenching: Careful addition of water to quench excess hydride.

- Purification: Standard extraction and chromatography.

- Yield: High, with complete consumption of starting material confirmed by TLC.

Representative Experimental Data Table

Additional Synthetic Notes and Research Findings

- The use of 4,5,6,7-tetrahydroindol-4-one analogs as starting points allows access to various polyheterocyclic structures, facilitating the synthesis of the indole-containing tetrahydropyran derivatives.

- The acid-catalyzed addition of 3,4-dihydro-2H-pyran is a well-established method for constructing tetrahydropyran rings, offering good regioselectivity and moderate to good yields.

- Reduction with LiAlH4 is a standard, reliable method for converting ketones to alcohols, essential for achieving the tetrahydro-pyran-4-ol moiety.

- Purification steps typically involve flash chromatography, and reaction progress is monitored by thin-layer chromatography (TLC).

- Characterization of intermediates and final products includes spectroscopic methods such as FTIR, ^1H NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the indole or tetrahydropyran rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and functional properties of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL with related indole derivatives:

Key Observations :

- The hydroxyl group in this compound may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like RWJ56110 .

- RWJ56110 and SCH530348 incorporate bulky substituents (e.g., dichlorophenyl), which improve receptor selectivity but reduce metabolic stability relative to the simpler tetrahydropyran-indole hybrid .

Hydrogen-Bonding Patterns and Crystallographic Behavior

Hydrogen bonding plays a critical role in the solid-state packing and reactivity of indole derivatives. Etter’s graph set analysis, as applied to molecular crystals, reveals that the -OH and -NH groups in this compound likely form D (donor) and A (acceptor) motifs, facilitating dimerization or chain formation . In contrast, non-hydroxylated indoles (e.g., SCH530348) exhibit weaker intermolecular interactions, relying on van der Waals forces for crystallization .

Pharmacological and Biochemical Implications

- Receptor targeting : Bulky substituents in RWJ56110 and SCH530348 demonstrate that indole derivatives can be tailored for specific GPCRs or ion channels, though steric hindrance may limit bioavailability .

Biological Activity

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indole ring fused with a tetrahydropyran moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of anti-cancer effects. The following sections detail specific findings related to its biological activity.

Anti-Cancer Activity

Numerous studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

-

Study on Cell Lines : A recent study assessed the cytotoxicity of this compound against several human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Tables

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.25 | Induction of apoptosis |

| MCF-7 | 0.36 | ROS generation |

| A549 | 0.58 | Mitochondrial dysfunction |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the indole or tetrahydropyran rings can enhance or diminish its potency.

Key Findings

- Substituents that increase electron density on the indole ring tend to enhance cytotoxicity.

- Modifications that introduce bulky groups may hinder cellular uptake, reducing efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Green chemistry approaches : One-pot reactions using eco-friendly catalysts (e.g., organocatalysts) under solvent-free conditions to enhance atom economy and reduce waste .

- Cyclization reactions : Formation of the tetrahydropyran ring via acid-catalyzed cyclization of diols or ketones, followed by indole coupling using palladium-mediated cross-coupling reactions .

- Optimization strategies : Reaction monitoring via TLC or HPLC, adjusting stoichiometry of indole derivatives, and using microwave-assisted synthesis to reduce reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and indole N–H (3400 cm⁻¹) groups .

- NMR (¹H/¹³C) : Assign peaks for tetrahydropyran protons (δ 3.5–4.0 ppm) and indole aromatic protons (δ 6.5–7.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) to resolve molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data when determining the hydrogen bonding network of this compound?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to identify recurring patterns in crystal packing .

- Refinement protocols : Use SHELX software to iteratively adjust thermal parameters and occupancy factors, especially for disordered solvent molecules .

- Complementary techniques : Pair X-ray data with solid-state NMR or DFT-calculated electrostatic potentials to validate ambiguous interactions .

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor, considering its structural features?

- Methodological Answer :

- Molecular docking : Screen against kinase ATP-binding pockets (e.g., CDK2, EGFR) using software like AutoDock Vina, focusing on indole-pyran interactions .

- Structure-activity relationship (SAR) : Synthesize analogs with modified indole substituents or pyran hydroxyl groups to assess inhibitory potency .

- Biochemical assays : Measure IC₅₀ values via fluorescence-based kinase activity assays, comparing with known inhibitors (e.g., staurosporine) .

Q. What advanced computational methods are suitable for predicting the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to evaluate energy barriers for substitutions at the pyran C4 position .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) .

- Kinetic isotope effects (KIE) : Predict primary/secondary KIEs to distinguish between concerted and stepwise mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardize conditions : Re-measure solubility in buffered solutions (pH 7.4) at 25°C using UV-Vis spectrophotometry, comparing with NIST reference data .

- Crystallographic insights : Correlate solubility with polymorphic forms (e.g., anhydrous vs. hydrate) identified via PXRD .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the compound's metabolic stability?

- Methodological Answer :

- Liver microsome assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS/MS .

- Reactive metabolite screening : Use glutathione-trapping assays to detect electrophilic intermediates formed during oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.